
p-Xylylenebis(tetrahydrothiophenium chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Xylylenebis(tetrahydrothiophenium chloride) is a chemical compound with the molecular formula C16H24S2*2Cl and a molecular weight of 351.405 . This compound is known for its unique structure, which includes a thiolane ring and a phenyl group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Xylylenebis(tetrahydrothiophenium chloride) involves several steps. One common method includes the reaction of 4-(thiolanylmethyl)phenylmethanol with thionyl chloride to form the corresponding chloride derivative. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
p-Xylylenebis(tetrahydrothiophenium chloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiolane form.
Substitution: The chloride groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
科学的研究の応用
p-Xylylenebis(tetrahydrothiophenium chloride) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of p-Xylylenebis(tetrahydrothiophenium chloride) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- {[4-(Thiolanylmethyl)phenyl]methyl}thiolane, bromide, bromide
- {[4-(Thiolanylmethyl)phenyl]methyl}thiolane, iodide, iodide
Uniqueness
p-Xylylenebis(tetrahydrothiophenium chloride) is unique due to its specific chloride substituents, which can influence its reactivity and interactions compared to its bromide and iodide analogs. The chloride groups can make the compound more suitable for certain applications where a less reactive halide is preferred.
特性
CAS番号 |
52547-07-6 |
|---|---|
分子式 |
C16H24Cl2S2 |
分子量 |
351.4 g/mol |
IUPAC名 |
1-[[4-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride |
InChI |
InChI=1S/C16H24S2.2ClH/c1-2-10-17(9-1)13-15-5-7-16(8-6-15)14-18-11-3-4-12-18;;/h5-8H,1-4,9-14H2;2*1H/q+2;;/p-2 |
InChIキー |
FAISJBNZYMVNGR-UHFFFAOYSA-L |
SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3.[Cl-].[Cl-] |
正規SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C[S+]3CCCC3.[Cl-].[Cl-] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


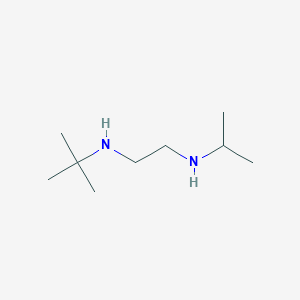
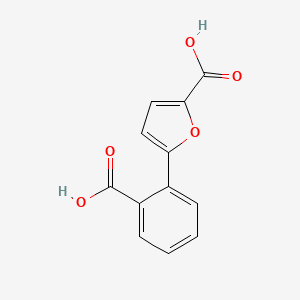
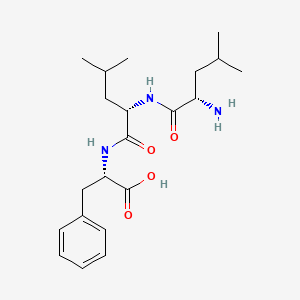
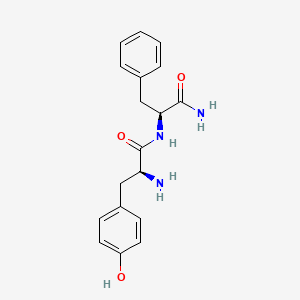
![4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B1624228.png)


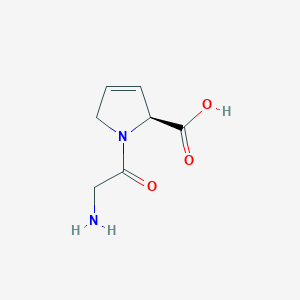
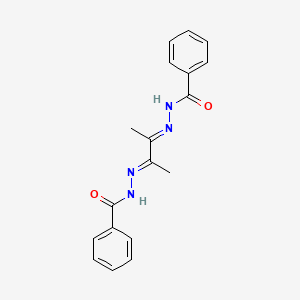
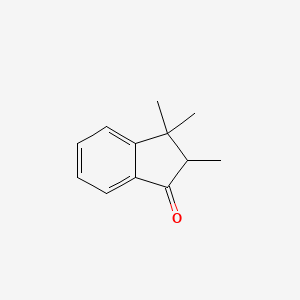
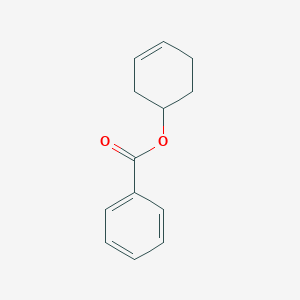
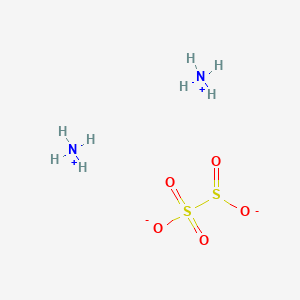
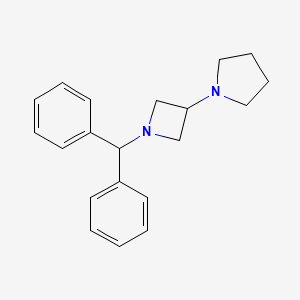
![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)
